molecular formula C2H4N4O3S2 B1587020 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid CAS No. 67146-22-9

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Cat. No.: B1587020
CAS No.: 67146-22-9
M. Wt: 196.21 g/mol
InChI Key: NLDLXEAUMGUSPX-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a chemical compound with a unique structure that includes a tetrazole ring and a thioxo group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled with 1H-tetrazole-5-thiols under metal-free conditions . This method provides high yields and is efficient for producing the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce thiol-containing compounds. Substitution reactions can result in a variety of substituted tetrazole derivatives.

Scientific Research Applications

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is unique due to its combination of a tetrazole ring and a thioxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDLXEAUMGUSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=S)N=NN1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867217
Record name (5-Sulfanyl-1H-tetrazol-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67146-22-9
Record name 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67146-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067146229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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